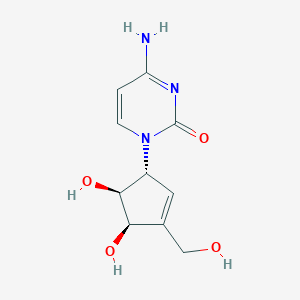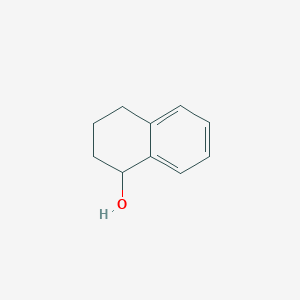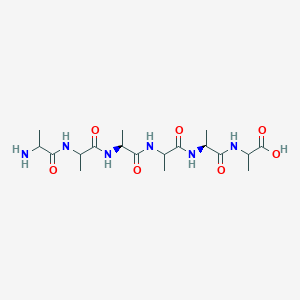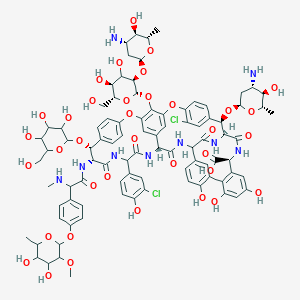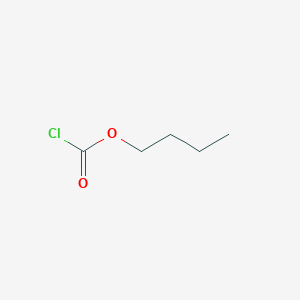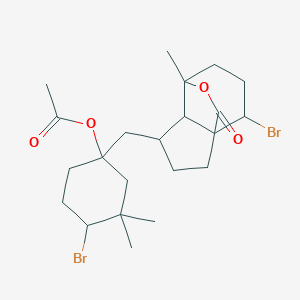
Angasiol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angasiol acetate is a chemical compound that has been identified as a promising drug candidate for the treatment of various diseases. It has been found to possess several biochemical and physiological effects that make it an attractive option for scientific research.
Mécanisme D'action
The mechanism of action of Angasiol acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development of inflammation and cancer. It also acts as an antioxidant by scavenging free radicals, which are harmful to the body.
Biochemical and Physiological Effects:
Angasiol acetate has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for causing inflammation. It can also inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it can enhance the activity of immune cells, such as T cells and natural killer cells, which play a crucial role in fighting infections and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Angasiol acetate in lab experiments is its high purity and yield. It is also relatively easy to synthesize, which makes it a cost-effective option. However, one of the limitations of using Angasiol acetate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Angasiol acetate. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is its role in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of Angasiol acetate and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, Angasiol acetate is a promising chemical compound that has several potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive option for scientific research. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Applications De Recherche Scientifique
Angasiol acetate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have a positive effect on the immune system and can be used to treat autoimmune diseases.
Propriétés
Numéro CAS |
123967-75-9 |
|---|---|
Nom du produit |
Angasiol acetate |
Formule moléculaire |
C22H32Br2O4 |
Poids moléculaire |
520.3 g/mol |
Nom IUPAC |
[4-bromo-1-[(9-bromo-6-methyl-10-oxo-11-oxatricyclo[4.3.2.01,5]undecan-4-yl)methyl]-3,3-dimethylcyclohexyl] acetate |
InChI |
InChI=1S/C22H32Br2O4/c1-13(25)27-21(9-7-15(23)19(2,3)12-21)11-14-5-10-22-16(24)6-8-20(4,17(14)22)28-18(22)26/h14-17H,5-12H2,1-4H3 |
Clé InChI |
SJYSXOUMHQMJSR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(CCC(C(C1)(C)C)Br)CC2CCC34C2C(CCC3Br)(OC4=O)C |
SMILES canonique |
CC(=O)OC1(CCC(C(C1)(C)C)Br)CC2CCC34C2C(CCC3Br)(OC4=O)C |
Synonymes |
angasiol acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




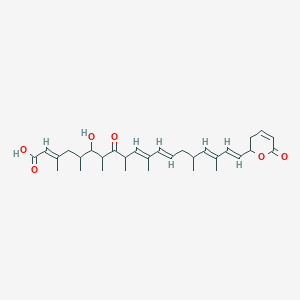
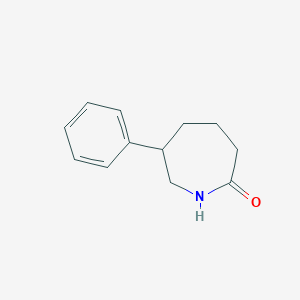
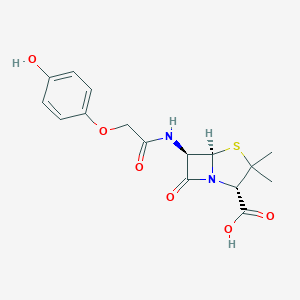
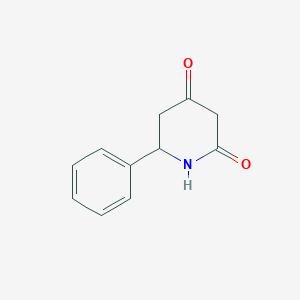


![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
